molecular formula C6H12N4 B2605610 (2-Propyl-1,2,4-triazol-3-yl)methanamine CAS No. 1466767-59-8

(2-Propyl-1,2,4-triazol-3-yl)methanamine

Cat. No. B2605610
CAS RN: 1466767-59-8
M. Wt: 140.19
InChI Key: FGPUOFXMJMMLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Propyl-1,2,4-triazol-3-yl)methanamine, also known as PTMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

  • Design and Synthesis for Antimicrobial Use : A study demonstrated that derivatives of (1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl) methanamine exhibit significant antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Anticancer Applications

  • Indole-Based Anticancer Agents : A study focused on the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, which showed potent growth inhibitory action against cancer cell lines (Panathur et al., 2013).

Catalysis and Chemical Synthesis

  • Catalysis in Chemical Reactions : The use of (4-Phenylquinazolin-2-yl)methanamine in the synthesis of N-heterocyclic ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation of acetophenone derivatives, was reported (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Click Chemistry in Drug Discovery

  • Role in Click Chemistry : A study highlighted the importance of click chemistry, particularly the use of triazole formation in drug discovery, suggesting the relevance of triazole derivatives in the development of new pharmaceuticals (Kolb, Sharpless, & The Scripps, 2003).

Synthesis and Properties

  • Synthesis and Structural Analysis : Research on N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provided insights into its synthesis and structural properties (Younas, Abdelilah, & Anouar, 2014).

Antifungal Evaluation

  • Antifungal Activity of Triazole Derivatives : A study on the synthesis of 1,2,3-Triazole derivatives and their antifungal activity against Candida strains highlighted the potential of these compounds in addressing fungal infections (Lima-Neto et al., 2012).

properties

IUPAC Name

(2-propyl-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-10-6(4-7)8-5-9-10/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPUOFXMJMMLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Propyl-1,2,4-triazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.